1-Bromo-2-chloro-3-ethoxy-4-fluorobenzene
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Overview
Description
1-Bromo-2-chloro-3-ethoxy-4-fluorobenzene is an organic compound with the molecular formula C8H7BrClFO It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, ethoxy, and fluorine substituents on the benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-chloro-3-ethoxy-4-fluorobenzene typically involves multi-step organic reactions. One common method includes the halogenation of ethoxybenzene derivatives followed by selective substitution reactions. Industrial production methods may involve the use of Grignard reagents, where the bromine and chlorine atoms are introduced through controlled reactions with magnesium bromide and other halogenating agents .
Chemical Reactions Analysis
1-Bromo-2-chloro-3-ethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functionalized benzene derivatives.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-chloro-3-ethoxy-4-fluorobenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-3-ethoxy-4-fluorobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. The molecular targets and pathways involved include interactions with palladium catalysts in coupling reactions and nucleophilic substitution mechanisms .
Comparison with Similar Compounds
1-Bromo-2-chloro-3-ethoxy-4-fluorobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene: Similar in structure but with different positions of the ethoxy and fluorine groups.
1-Bromo-4-chloro-2-fluorobenzene: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H7BrClFO |
---|---|
Molecular Weight |
253.49 g/mol |
IUPAC Name |
1-bromo-2-chloro-3-ethoxy-4-fluorobenzene |
InChI |
InChI=1S/C8H7BrClFO/c1-2-12-8-6(11)4-3-5(9)7(8)10/h3-4H,2H2,1H3 |
InChI Key |
GKOKFLPPJTTXAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1Cl)Br)F |
Origin of Product |
United States |
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